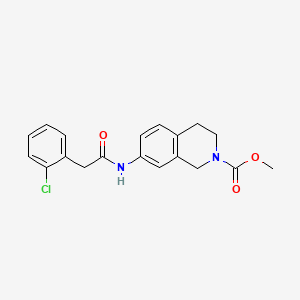

![molecular formula C19H24N4 B2426721 N-(sec-butyl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890629-66-0](/img/structure/B2426721.png)

N-(sec-butyl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

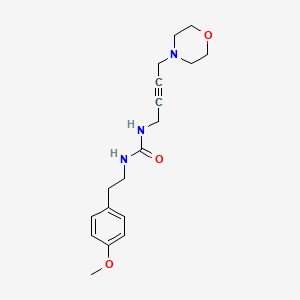

“N-(sec-butyl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties .

Aplicaciones Científicas De Investigación

- N-(butan-2-yl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit specific pathways involved in cancer cell growth and survival. Preclinical studies suggest that it may interfere with cell cycle progression and induce apoptosis in cancer cells .

- The compound exhibits anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases. Researchers have explored its effects on key inflammatory mediators, such as cytokines and enzymes. By modulating these pathways, it could contribute to managing conditions like rheumatoid arthritis and inflammatory bowel diseases .

- N-(butan-2-yl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has been investigated for its role in fibrosis prevention and treatment. Fibrosis, characterized by excessive tissue scarring, occurs in various organs. This compound may inhibit fibrotic processes by targeting specific signaling pathways .

- Researchers have explored the compound’s neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. Investigations into its potential application in neurodegenerative disorders (such as Alzheimer’s and Parkinson’s diseases) are ongoing .

- N-(butan-2-yl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has shown vasodilatory effects, which could be beneficial for cardiovascular health. It may impact blood vessel tone and blood pressure regulation. Researchers are studying its potential use in managing hypertension and related conditions .

- The compound serves as a valuable tool in chemical biology and medicinal chemistry research. Scientists use it to probe specific biological targets, validate drug design hypotheses, and explore structure-activity relationships. Its unique scaffold provides insights into molecular interactions and drug development .

Anticancer Potential

Anti-inflammatory Activity

Fibrosis Therapy

Neuroprotection and Neurodegenerative Diseases

Cardiovascular Applications

Chemical Biology and Medicinal Chemistry

Mecanismo De Acción

Target of Action

Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications . Other pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Mode of Action

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, where electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors . In the context of CDK2 inhibition, similar compounds have been shown to inhibit the enzymatic activity of CDK2/cyclin A2 .

Biochemical Pathways

The inhibition of cdk2 can lead to alterations in cell cycle progression , affecting the proliferation of cells.

Result of Action

Similar compounds have been shown to significantly inhibit the growth of certain cell lines . In the context of fluorescence, pyrazolo[1,5-a]pyrimidines allow good solid-state emission intensities .

Action Environment

It’s worth noting that the photophysical properties of similar compounds can be influenced by the presence of electron-donating or electron-withdrawing groups .

Propiedades

IUPAC Name |

N-butan-2-yl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4/c1-5-14(4)21-18-11-17(13(2)3)22-19-16(12-20-23(18)19)15-9-7-6-8-10-15/h6-14,21H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDXZHHLYUTNAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(sec-butyl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

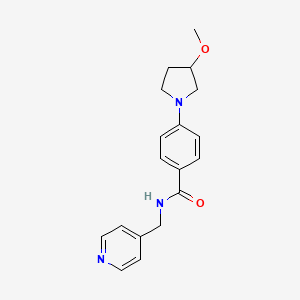

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazole-4-carboxylate](/img/structure/B2426638.png)

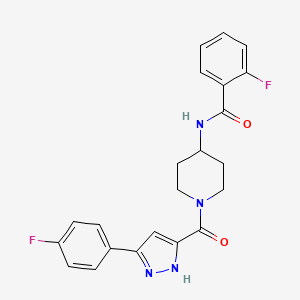

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2426641.png)

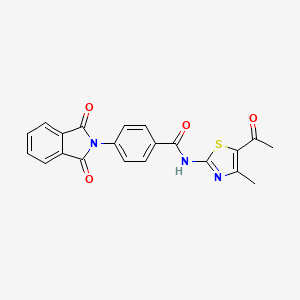

![1-(3-chloro-4-methylphenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2426648.png)

![1-[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2426656.png)

![3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2426657.png)